4,7-Phenanthroline-5,6-dione dinitrate
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Overview
Description
4,7-Phenanthroline-5,6-dione dinitrate is a chemical compound known for its unique structure and versatile applications in various scientific fields. It is derived from 4,7-phenanthroline-5,6-dione, a compound that has been extensively studied for its redox properties and coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-phenanthroline-5,6-dione dinitrate typically involves the nitration of 4,7-phenanthroline-5,6-dione. This process can be carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of nitrate groups . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,7-Phenanthroline-5,6-dione dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
4,7-Phenanthroline-5,6-dione dinitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-phenanthroline-5,6-dione dinitrate involves its ability to interact with various molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in redox reactions. These interactions can disrupt biological processes in microorganisms, leading to antimicrobial effects . Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
4,7-Phenanthroline-5,6-dione: The parent compound, known for its redox properties and coordination chemistry.
1,10-Phenanthroline-5,6-dione: A similar compound with slightly different structural properties and reactivity.
Uniqueness: Its ability to form stable complexes with metal ions and its antimicrobial properties make it a unique and valuable compound in scientific research .
Biological Activity
4,7-Phenanthroline-5,6-dione dinitrate is a complex organic compound with notable biological activities, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₈N₄O₈ and is characterized by the presence of two nitro groups attached to a phenanthroline backbone. Its structure can be represented as follows:
This compound is known for its ability to form complexes with transition metals, enhancing its biological activity.
Antitumor Properties
Research has demonstrated that this compound exhibits significant antitumor activities. A study investigating its effects on human epithelial cell lines revealed that it inhibits DNA synthesis without intercalating into DNA. The compound and its metal complexes showed a dose-dependent decrease in DNA synthesis, suggesting potential as a chemotherapeutic agent. The results indicated that these compounds could serve as effective alternatives to traditional chemotherapeutics like cisplatin due to their lower toxicity profiles and non-mutagenic nature .
Antimicrobial Activity
The compound also exhibits antimicrobial and antifungal properties. In vitro studies have shown that this compound and its metal complexes effectively inhibit the growth of various pathogenic fungi, including Phialophora verrucosa, which is known for causing difficult-to-treat fungal infections. The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those for existing antifungal agents, indicating their potential as new therapeutic options .
The biological activity of this compound is attributed to several mechanisms:
- Metal Chelation : The compound can chelate metal ions, which may interfere with essential enzymatic processes in pathogens.
- Redox Activity : Its quinonoid structure allows it to participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells and microbes.
- Inhibition of DNA Synthesis : By inhibiting DNA synthesis through mechanisms independent of intercalation, it disrupts cellular proliferation in tumor cells and pathogens alike .
Study 1: Antitumor Efficacy
In a study published in Chemico-Biological Interactions, researchers evaluated the anti-cancer potential of 1,10-phenanthroline-5,6-dione (phendione) and its complexes. They found that these compounds significantly inhibited DNA synthesis in various cancer cell lines without causing mutagenic effects .
Study 2: Antifungal Activity
Another investigation focused on the antifungal efficacy of phendione against P. verrucosa. The study reported MIC values indicating strong antifungal activity at concentrations as low as 4 µM for silver complexes derived from phendione. Scanning electron microscopy revealed significant morphological changes in fungal cells treated with these compounds .
Comparative Analysis
Compound | Antitumor Activity | Antifungal Activity | Mechanism |
---|---|---|---|
This compound | High | Moderate | DNA synthesis inhibition |
Cisplatin | Very High | Low | DNA cross-linking |
Ag(II) phendione complex | Moderate | High | Metal ion chelation |
This table summarizes key findings related to the biological activities of this compound compared to other known compounds.
Properties
CAS No. |
84803-45-2 |
---|---|
Molecular Formula |
C12H8N4O8 |
Molecular Weight |
336.21 g/mol |
IUPAC Name |
nitric acid;4,7-phenanthroline-5,6-dione |
InChI |
InChI=1S/C12H6N2O2.2HNO3/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;2*2-1(3)4/h1-6H;2*(H,2,3,4) |
InChI Key |
MRENBCICIKFZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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